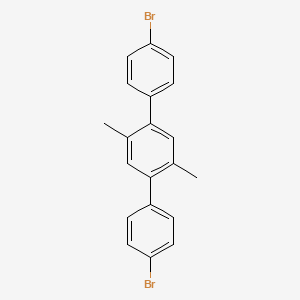

2,5-Bis(4-Bromophenyl)-p-xylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Bis(4-Bromophenyl)-p-xylene is an organic compound with the molecular formula C16H12Br2 It is a derivative of p-xylene, where two hydrogen atoms in the benzene ring are replaced by bromine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-Bromophenyl)-p-xylene typically involves the bromination of p-xylene. One common method is the use of bromine in the presence of a catalyst such as iron (III) bromide (FeBr3). The reaction proceeds as follows:

Bromination of p-xylene:

p-Xylene is reacted with bromine in the presence of FeBr3 to yield this compound.Reaction conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(4-Bromophenyl)-p-xylene can undergo various chemical reactions, including:

Substitution reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

Substitution reactions: Products depend on the nucleophile used, such as phenols, amines, or thiols.

Coupling reactions: Biaryl compounds with various substituents can be formed, which are useful in materials science and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(4-Bromophenyl)-p-xylene has several applications in scientific research:

Materials science: It is used in the synthesis of conjugated polymers and organic semiconductors for optoelectronic devices.

Organic synthesis: The compound serves as a building block for more complex molecules in medicinal chemistry and drug discovery.

Pharmaceuticals: It is investigated for its potential use in the development of new therapeutic agents due to its ability to undergo various chemical modifications.

Wirkmechanismus

The mechanism of action of 2,5-Bis(4-Bromophenyl)-p-xylene depends on the specific chemical reactions it undergoes. In coupling reactions, the bromine atoms are replaced by other groups through the formation of carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Bis(4-Bromophenyl)-1,3,4-oxadiazole: Used in the synthesis of porous organic-inorganic polymers.

2,5-Bis(4-Bromophenyl)-3,4-diphenylthiophene: Utilized in the development of high-performance electrodes for supercapacitors.

Uniqueness

2,5-Bis(4-Bromophenyl)-p-xylene is unique due to its symmetrical structure and the presence of bromine atoms, which make it highly reactive in various chemical transformations. Its versatility in undergoing substitution and coupling reactions makes it a valuable compound in organic synthesis and materials science.

Biologische Aktivität

2,5-Bis(4-Bromophenyl)-p-xylene is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields. The focus is on its interactions at the molecular level, particularly in relation to its brominated structure which may influence its reactivity and biological effects.

Chemical Structure and Properties

This compound is characterized by its two bromophenyl groups attached to a p-xylene backbone. The presence of bromine atoms can enhance lipophilicity and alter the compound's interaction with biological membranes, potentially affecting its bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Properties : Several studies have shown that brominated compounds can possess antimicrobial activity against various pathogens.

- Anticancer Effects : Brominated aromatic compounds have been investigated for their potential to inhibit cancer cell proliferation.

- Endocrine Disruption : There is evidence suggesting that halogenated compounds can interfere with hormonal signaling pathways, impacting endocrine function.

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Biological Membranes : The lipophilic nature of brominated compounds allows them to integrate into cell membranes, potentially altering membrane fluidity and function.

- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in metabolic pathways.

- DNA Binding : Some studies suggest that similar compounds can bind to DNA, leading to mutagenic effects or interference with replication processes.

Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy examined a series of brominated compounds, including derivatives of p-xylene. Results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine substituents in enhancing antimicrobial efficacy.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Weak |

| 4-Bromo-2,6-dimethylphenol | Strong | Moderate |

Anticancer Potential

In another investigation reported in Cancer Letters, researchers explored the cytotoxic effects of various brominated aromatic hydrocarbons on cancer cell lines. The findings suggested that this compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 30 |

Toxicological Considerations

Despite its potential benefits, the toxicity profile of this compound must be carefully evaluated. Studies on related compounds have shown that brominated aromatic hydrocarbons can lead to neurotoxic effects and reproductive toxicity at certain exposure levels. A comprehensive review conducted under the REACH framework emphasized the need for further testing to elucidate the long-term effects and mechanisms underlying toxicity.

Eigenschaften

IUPAC Name |

1,4-bis(4-bromophenyl)-2,5-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTBZPUNQPKBQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479173 |

Source

|

| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853234-55-6 |

Source

|

| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.